3-Bromo Carbidopa

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

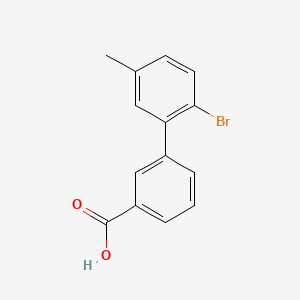

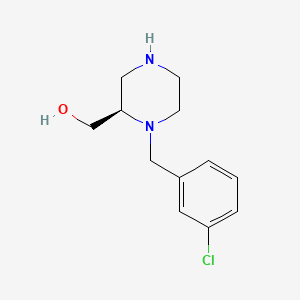

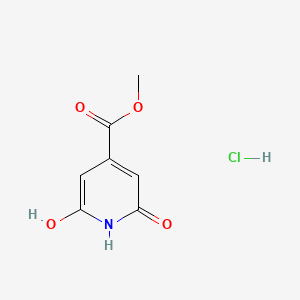

3-Bromo Carbidopa, also known as Carbidopa EP Impurity I, has the molecular formula C10H13BrN2O4 . It is also known as (2S)-3-(3-Bromo-4,5-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 305.125 Da and the mono-isotopic mass is 304.005859 Da .

Physical and Chemical Properties Analysis

This compound has a predicted density of 1.738±0.06 g/cm3 and a predicted boiling point of 531.0±50.0 °C .

作用机制

Target of Action

3-Bromo Carbidopa, also known as DTXSID30747219, is a derivative of Carbidopa . Carbidopa is a potent inhibitor of aromatic amino acid decarboxylase (DDC) . DDC is crucial in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .

Mode of Action

Carbidopa inhibits the peripheral metabolism of levodopa by acting as an inhibitor of DDC . This inhibition prevents the conversion of levodopa to dopamine outside the central nervous system, thereby increasing the availability of levodopa to cross the blood-brain barrier .

Biochemical Pathways

The primary biochemical pathway affected by Carbidopa is the conversion of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, Carbidopa prevents the peripheral conversion of these compounds, thereby affecting their respective biochemical pathways .

Pharmacokinetics

It is administered concomitantly with levodopa to inhibit the peripheral metabolism of levodopa, thereby increasing its bioavailability in the brain . The pharmacokinetics of levodopa can be further improved by optimizing the inhibition of DDC and catechol-O-methyltransferase (COMT) .

Result of Action

Carbidopa has been shown to have significant effects on cellular and molecular levels. For instance, it has been found to suppress T cell activation and autoimmunity . In cancer cells, Carbidopa has been shown to suppress growth and induce apoptosis through the aryl hydrocarbon receptor (AHR) .

生化分析

Biochemical Properties

3-Bromo Carbidopa, like its parent compound Carbidopa, is known to inhibit aromatic amino acid decarboxylase (AADC), also referred to as dopa decarboxylase (DDC) . This enzyme is involved in the conversion of levodopa to dopamine, a critical step in the biochemical pathway of dopamine synthesis . By inhibiting this enzyme, this compound can potentially alter the levels of dopamine and other catecholamines in the body .

Cellular Effects

Studies on Carbidopa have shown that it can have significant effects on T cell activation and autoimmunity . It has been shown to strongly inhibit T cell activation both in vitro and in vivo . This suggests that this compound may also have similar effects on cellular processes, particularly those involving immune responses .

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of Carbidopa, given their structural similarities. Carbidopa works by inhibiting the enzyme AADC, preventing the peripheral conversion of levodopa to dopamine . This suggests that this compound may also exert its effects at the molecular level by interacting with and inhibiting this enzyme .

Temporal Effects in Laboratory Settings

Studies on Carbidopa have shown that increasing doses can significantly increase the exposure and reduce the fluctuation of levodopa in plasma during simultaneous COMT inhibition with entacapone .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Research on levodopa, a related compound, has shown that its effects can vary with dosage .

Metabolic Pathways

This compound is likely to be involved in the same metabolic pathways as Carbidopa, given their structural similarities. Carbidopa is known to inhibit the enzyme AADC, which is involved in the metabolic pathway of dopamine synthesis .

Transport and Distribution

Carbidopa, due to its chemical properties, does not cross the blood-brain barrier .

属性

IUPAC Name |

3-(3-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-6(11)8(15)7(14)3-5/h2-3,13-15H,4,12H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNPUJKHGIKUPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)Br)O)O)(C(=O)O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747219 |

Source

|

| Record name | 3-(3-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-09-9 |

Source

|

| Record name | 3-(3-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572847.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B572849.png)